molecular formula C26H36O7 B1140248 Hellebrigeninmonoacetat [German] CAS No. 100991-83-1

Hellebrigeninmonoacetat [German]

Cat. No.: B1140248
CAS No.: 100991-83-1
M. Wt: 460.563
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hellebrigeninmonoacetat (CAS: 100991-83-1), also referred to as hellebrigenin 3-acetate, is a cardenolide derivative derived from the parent compound hellebrigenin. Its molecular formula is C₂₆H₃₆O₇, featuring a single acetyl group at the 3-position of the steroidal backbone (Bufa-20,22-dienolide structure) . Historically, it has demonstrated a digitalis-like effect in cats, influencing cardiac activity through sodium-potassium ATPase (Na⁺/K⁺-ATPase) inhibition, akin to other cardiac glycosides . Recent studies highlight its role as a potent inhibitor of transport ATPases, with modifications at the 3-position significantly altering enzymatic binding and pharmacological activity .

Properties

CAS No.

100991-83-1

Molecular Formula

C26H36O7

Molecular Weight

460.563

Origin of Product

United States

Comparison with Similar Compounds

Parent Compound: Hellebrigenin

  • Structure: Unmodified cardenolide core (C₂₄H₃₄O₆).
  • Activity: Exhibits anticancer properties via apoptosis induction in oral squamous cell carcinoma (OSCC) by modulating MAPK signaling and downregulating XIAP (X-linked inhibitor of apoptosis protein) .

Hellebrigeninmonoacetat (3-Acetate)

  • Structure : 3-position acetyl group (C₂₆H₃₆O₇).
  • Activity :
    • Enzyme Inhibition : 3x more potent than hellebrigenin in inhibiting transport ATPases due to enhanced enzyme binding via the acetyl group .
    • Cardiac Effects : Digitalis-like activity observed in early pharmacological studies .

Hellebrigenin 3,5-Diacetate

  • Structure : Acetyl groups at both 3- and 5-positions (C₂₈H₃₆O₈) .
  • Stability: Increased steric bulk may reduce metabolic degradation compared to monoacetate.

Hellebrigenin 3-Haloacetates (Iodo/Bromo)

  • Structure : 3-position iodoacetate (C₂₆H₃₅IO₇) or bromoacetate (C₂₆H₃₅BrO₇).
  • Activity: Irreversible Inhibition: Act as alkylating agents, covalently binding to ATPases. The 3-iodoacetate derivative is 20x more potent than the bromoacetate due to iodine’s superior leaving-group ability . Therapeutic Potential: High specificity for enzyme active sites, making them candidates for targeted drug design.

Comparative Data Table

Compound Substituents Molecular Formula Key Biological Activity Relative Potency (vs. Hellebrigenin) Source
Hellebrigenin None C₂₄H₃₄O₆ Anticancer (apoptosis via MAPK/XIAP) 1x
Hellebrigeninmonoacetat 3-acetate C₂₆H₃₆O₇ Na⁺/K⁺-ATPase inhibition 3x
Hellebrigenin 3,5-diacetate 3,5-diacetate C₂₈H₃₆O₈ Enhanced enzyme inhibition 3x
Hellebrigenin 3-iodoacetate 3-iodoacetate C₂₆H₃₅IO₇ Irreversible ATPase alkylation 60x (vs. bromoacetate: 3x)

Mechanistic and Pharmacological Insights

  • Substituent Impact : Acetylation at the 3-position enhances ATPase binding affinity, while halogenation (e.g., iodo/bromo) introduces irreversible alkylation, drastically increasing potency .
  • Therapeutic Divergence : While hellebrigenin targets cancer pathways, its derivatives prioritize enzyme inhibition, illustrating how structural modifications redirect biological activity .
  • Safety Considerations : Haloacetates, though potent, may pose higher toxicity risks due to irreversible binding, necessitating careful therapeutic index evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.